molecular formula C7H14ClNO2 B2611691 Azepane-4-carboxylic acid hydrochloride CAS No. 1393449-23-4

Azepane-4-carboxylic acid hydrochloride

Cat. No.: B2611691
CAS No.: 1393449-23-4
M. Wt: 179.64
InChI Key: FFWLYUUJGYMITQ-UHFFFAOYSA-N
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Description

Azepane-4-carboxylic acid hydrochloride is a seven-membered azepane ring derivative with a carboxylic acid group at the 4-position, stabilized as a hydrochloride salt. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for drug discovery, particularly in designing protease inhibitors, neuromodulators, and other bioactive molecules . Its structural flexibility allows for diverse modifications, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

azepane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)6-2-1-4-8-5-3-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWLYUUJGYMITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393449-23-4
Record name azepane-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azepane-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of azepane with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Azepane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

Azepane-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of azepane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical attributes of azepane-4-carboxylic acid hydrochloride and its structural analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Applications
Azepane-4-carboxylic acid HCl Not specified C₇H₁₄ClNO₂ 179.64* Carboxylic acid Pharmaceutical intermediates
Azepane-2-carboxylic acid HCl 5227-52-1 C₇H₁₄ClNO₂ 179.64 Carboxylic acid Laboratory research
Methyl azepane-4-carboxylate HCl 1383132-15-7 C₈H₁₆ClNO₂ 193.67 Ester Synthetic precursor
2-(Azepan-4-yl)acetamide HCl 1862903-99-8 C₈H₁₇ClN₂O 192.69 Acetamide Drug candidate R&D

*Calculated based on molecular formula.

Positional Isomerism: Azepane-2-carboxylic Acid HCl vs. Azepane-4-carboxylic Acid HCl

The positional isomerism between the 2- and 4-carboxylic acid derivatives significantly impacts their physicochemical properties. However, both isomers share similar molecular weights and solubility profiles due to their hydrochloride salt forms. The 2-isomer is reported as stable under standard storage conditions but lacks comprehensive toxicological data .

Functional Group Modifications
  • Methyl Azepane-4-carboxylate HCl : The esterification of the carboxylic acid group increases lipophilicity, making this derivative advantageous in prodrug design. Its hydrolysis in vivo releases the active carboxylic acid form .
  • 2-(Azepan-4-yl)acetamide HCl : Substitution with an acetamide group enhances metabolic stability, reducing susceptibility to enzymatic degradation compared to carboxylic acid derivatives. This property is critical for oral drug candidates .

Physicochemical and Pharmacological Comparisons

Solubility and Stability
  • Azepane-4-carboxylic acid HCl : High water solubility due to its ionic hydrochloride form, suitable for aqueous reaction conditions.
  • Azepane-2-carboxylic acid HCl : Similar solubility but may exhibit lower thermal stability due to steric hindrance near the carboxylic acid group .
  • Methyl Azepane-4-carboxylate HCl : Reduced solubility in polar solvents but improved membrane permeability .
Pharmacological Potential
  • Azepane-4-carboxylic acid HCl: Used in synthesizing quinolone antibiotics (e.g., derivatives in ) due to its ability to coordinate metal ions in bacterial enzymes.

Biological Activity

Azepane-4-carboxylic acid hydrochloride is a seven-membered heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a nitrogen atom in the ring and a carboxylic acid group at the fourth position, allows for diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and enzyme inhibition properties, supported by research findings and data tables.

Molecular Formula : C7H14ClNO2
CAS Number : 1393449-23-4

This compound can be synthesized through several methods, including the reaction of azepane with chloroacetic acid under acidic conditions. The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits notable antimicrobial and antiviral activities. Preliminary studies suggest its effectiveness against various bacterial strains and viruses, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor. Studies have shown that it can interact with specific enzymes involved in metabolic pathways, which may have implications for treating conditions such as neurological disorders. Its ability to modulate enzyme activity enhances its therapeutic potential .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's antiproliferative effects on cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM) Comments
HL-60 (Leukemia)19.0Moderate cytotoxicity observed
NCI H292 (Lung)Not significantNo notable antiproliferative effect
HT29 (Colon)Not significantNo notable antiproliferative effect

These findings indicate that this compound may selectively inhibit the growth of certain cancer cells while showing limited effects on others .

The mechanism of action of this compound involves its binding to specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of their activity, resulting in various biological effects. Understanding these pathways is crucial for developing therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity : A study demonstrated its effectiveness against multiple bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
  • Cytotoxicity Assessment : Research evaluated the compound's effects on human cancer cell lines using MTT assays, revealing selective cytotoxicity against HL-60 cells while being less effective on other lines .
  • Enzyme Interaction Studies : Investigations into its role as an enzyme inhibitor have shown promising results in modulating pathways relevant to neurological disorders, indicating a potential for drug development targeting these conditions.

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